molecular formula C5H10NNaS2 B565018 Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate CAS No. 1329834-65-2

Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate

Cat. No.: B565018
CAS No.: 1329834-65-2
M. Wt: 177.288
InChI Key: IOEJYZSZYUROLN-TXHXQZCNSA-M
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Description

Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate is a chemical compound with the molecular formula C5D10NNaS2·3H2O. It is a deuterated form of sodium diethyldithiocarbamate trihydrate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a labeled inhibitor of nuclear factor κ B (NF-κB) and in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction typically proceeds as follows:

  • Diethylamine is reacted with carbon disulfide to form diethyldithiocarbamic acid.
  • Sodium hydroxide is then added to neutralize the acid, forming the sodium salt.
  • The product is crystallized as a trihydrate by adding water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Continuous addition of diethylamine and carbon disulfide in a controlled environment.
  • Neutralization with sodium hydroxide.
  • Crystallization and purification to obtain the trihydrate form.

Chemical Reactions Analysis

Types of Reactions

Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted dithiocarbamates.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the induction of macrophage nitric oxide synthase. This inhibition occurs through the chelation of copper ions, which are essential cofactors for the enzyme’s activity. By binding to copper, the compound prevents the enzyme from catalyzing the production of nitric oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate is unique due to its deuterated form, which makes it particularly useful in studies involving isotopic labeling. This allows for more precise tracking and analysis in biochemical and pharmacological research.

Properties

CAS No.

1329834-65-2

Molecular Formula

C5H10NNaS2

Molecular Weight

177.288

IUPAC Name

sodium;N,N-bis(2,2,2-trideuterioethyl)carbamodithioate

InChI

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3;

InChI Key

IOEJYZSZYUROLN-TXHXQZCNSA-M

SMILES

CCN(CC)C(=S)[S-].[Na+]

Synonyms

(Diethyl-d10)carbamodithioic Acid Sodium Salt Trihydrate;  Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate; 

Origin of Product

United States

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